![molecular formula C15H16O2 B088622 4-Methoxy-2-(1-phenylethyl)phenol CAS No. 10446-37-4](/img/structure/B88622.png)
4-Methoxy-2-(1-phenylethyl)phenol
Overview
Description
4-Methoxy-2-(1-phenylethyl)phenol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-(1-phenylethyl)phenol consists of a phenol group with a methoxy group and a phenylethyl group attached .Chemical Reactions Analysis
Phenols, including 4-Methoxy-2-(1-phenylethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Non-Linear Optical Material : "4-Methoxy-2-(1-phenylethyl)phenol" derivatives have been studied for their potential as non-linear optical materials. Spectroscopic investigations and density functional theory (DFT) have shown that these compounds exhibit favorable properties, such as thermal stability and significant non-linear optical activity, making them suitable for optical applications (Hijas et al., 2018).
Molecular Docking and Quantum Chemical Calculations : These compounds have been subject to molecular docking and quantum chemical calculations to understand their structural and spectroscopic properties. Such studies are essential for designing molecules with specific biological or chemical activities (Viji et al., 2020).
Anticancer Activity : Research on "4-Methoxy-2-(1-phenylethyl)phenol" derivatives has explored their potential in cancer treatment. One study examined the anticancer activity of a specific derivative in inhibiting T47D breast cancer cells, although the compound showed only weak activity in this regard (Sukria et al., 2020).
Synthesis of Schiff Bases : These compounds are used as precursors in synthesizing Schiff bases, which have applications in the creation of azo dyes and dithiocarbamates. Their molecular structures are studied to understand and improve the synthesis process (Ajibade & Andrew, 2021).
Pharmaceutical Functions and Food Applications : Some derivatives of "4-Methoxy-2-(1-phenylethyl)phenol" have been found in medicinal herbs and possess various physiological functions such as antioxidant, antimicrobial, and anti-inflammatory activities. These compounds are also used in the food and cosmetic industries due to their low toxicity and beneficial properties (Ou & Kwok, 2004).
Future Directions
Phenol derivatives, including 4-Methoxy-2-(1-phenylethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties of these compounds .
properties
IUPAC Name |
4-methoxy-2-(1-phenylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMODYFMRXYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346799 | |
Record name | 4-Methoxy-2-(1-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10446-37-4 | |
Record name | 4-Methoxy-2-(1-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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